molecular formula C19H20N4O4S2 B12185896 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12185896
M. Wt: 432.5 g/mol
InChI Key: NYCSXTLCDBNGQV-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a thiadiazole ring, and a tetrahydrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H20N4O4S2/c1-25-13-6-5-11(8-15(13)26-2)17-20-12(10-28-17)9-16(24)21-19-23-22-18(29-19)14-4-3-7-27-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,21,23,24)

InChI Key

NYCSXTLCDBNGQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CCCO4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The final step involves the formation of the acetamide linkage, which is achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at reflux (110°C) for 8 hours generates 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid, confirmed via HPLC and NMR.

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 80°C produces the sodium salt of the acid, which precipitates upon acidification (pH 2–3).

Reaction Type Conditions Product
Acidic hydrolysisHCl (6M), 110°C, 8hCarboxylic acid
Basic hydrolysisNaOH (2M), 80°CSodium carboxylate

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups due to their electron-donating effects:

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 2-[2-(3,4-dimethoxy-5-nitrophenyl)-1,3-thiazol-4-yl]-N-...acetamide.

  • Sulfonation :
    Forms sulfonic acid derivatives using fuming H₂SO₄ at 50°C.

Nucleophilic Substitution at Thiadiazole

The thiadiazole ring participates in nucleophilic substitution at the 2-position:

  • Reaction with Amines :
    Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form N-alkylated derivatives.

    • Example: Substitution with methylamine produces N-methyl-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

Reagent Conditions Product
MethylamineEthanol, reflux, 12hN-methyl-thiadiazolamine

Cycloaddition Reactions

The thiazole and thiadiazole rings engage in [3+2] cycloadditions:

  • With Nitrile Oxides :
    Forms isoxazoline-fused heterocycles under microwave irradiation (150°C, 20 min) .

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals:

  • Copper(II) Complexes :
    Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

Oxidation Reactions

  • Thiazole Sulfur Oxidation :
    Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide, confirmed by MS (m/z +16).

Functional Group Interconversion

  • Reduction of Amide :
    LiAlH₄ reduces the acetamide to a primary amine, though this reaction requires anhydrous conditions and yields ~60%.

Key Analytical Methods for Reaction Monitoring

  • HPLC : Used to track reaction progress and purity (>95% for isolated products).

  • NMR/IR Spectroscopy : Confirms structural changes (e.g., loss of amide C=O stretch at 1650 cm⁻¹ after hydrolysis).

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating derivatives with tailored biological properties .

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of thiazole and thiadiazole intermediates. Key reagents include thionyl chloride and hydrazine hydrate. The final acetamide linkage is formed through condensation reactions.

Industrial Production Methods

For industrial applications, optimizing synthetic routes enhances yield and purity. Techniques like continuous flow reactors and automated synthesis platforms are utilized to improve efficiency.

Chemistry

In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction.

Biology

The compound is under investigation for its bioactive properties , particularly in antimicrobial and anticancer research. Its structural features allow it to interact with biological targets effectively.

Medicine

In the medical field, this compound is explored for its therapeutic potential in treating diseases such as cancer and infections. Its mechanisms of action involve modulating enzyme activity or receptor interactions.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Research indicated that the compound showed promising results against several bacterial strains, highlighting its application in developing new antibiotics.
  • Material Science : The unique properties of this compound have been utilized in creating new materials with enhanced functionalities for industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
  • tert-Butyl carbamate

Uniqueness

Compared to similar compounds, 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide stands out due to its complex structure and the presence of multiple functional groups

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3S2C_{15}H_{18}N_{4}O_{3}S_{2} with a molar mass of approximately 378.46 g/mol. The structure features a thiazole ring, a dimethoxyphenyl group, and a thiadiazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H18N4O3S2C_{15}H_{18}N_{4}O_{3}S_{2}
Molar Mass378.46 g/mol
Density1.48 g/cm³
pKa7.37

Biological Activity Overview

Research indicates that compounds similar to 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibit diverse biological activities including:

  • Anticancer Activity : The thiazole and thiadiazole rings are known to enhance cytotoxicity against various cancer cell lines. Studies have shown that related compounds have IC50 values in the low micromolar range against tumor cells .
  • Antimicrobial Properties : Several thiazole derivatives demonstrate significant antibacterial and antifungal activities. The presence of electron-donating groups like methoxy enhances these effects .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit carbonic anhydrase (CA) isoforms selectively, which is crucial for developing new therapeutic agents against conditions like glaucoma and cancer .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Interaction with Cellular Targets : The compound's structure allows it to interact effectively with cellular proteins involved in proliferation and apoptosis pathways. For instance, interactions with Bcl-2 proteins have been noted, suggesting a mechanism for inducing apoptosis in cancer cells .
  • Electrostatic and Hydrophobic Interactions : The presence of functional groups such as methoxy and thiadiazole enhances hydrophobic interactions with target proteins. This increases binding affinity and specificity towards cancerous cells .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The presence of electron-donating groups was crucial for enhancing these effects .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria using the serial dilution method. Results indicated that certain derivatives had greater efficacy than conventional antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1: React thiosemicarbazide with an aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in ethanol under reflux to form a thiosemicarbazone intermediate .
  • Step 2: Cyclize the intermediate with chloroacetyl chloride or similar reagents in tetrahydrofuran (THF) or dioxane, using triethylamine (TEA) as a base to form the thiazole or thiadiazole core .
  • Step 3: Purify via recrystallization (ethanol or aqueous alcohol) to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Optimization strategies include:

  • Solvent selection: Polar aprotic solvents like THF enhance cyclization efficiency compared to less polar solvents .
  • Catalyst use: TEA or DMF as bases improve nucleophilic substitution rates during heterocycle formation .
  • Temperature control: Ice baths prevent exothermic side reactions during reagent addition (e.g., chloroacetyl chloride) .
  • Reaction monitoring: TLC or HPLC ensures reaction completion before workup .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:
Key techniques include:

  • 1H/13C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons (e.g., thiazole C-2 at ~160 ppm) .
  • IR spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • Elemental analysis: Validate purity by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can contradictions in spectroscopic data be resolved?

Answer:
Contradictions arise from tautomerism or crystallographic disorder. Mitigation strategies:

  • Deuterated solvents in NMR: Reduce solvent interference for accurate proton assignments .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-carbon networks .
  • X-ray crystallography: Unambiguously determine bond lengths and angles, as demonstrated for thiadiazole derivatives .

Advanced: What crystallographic techniques analyze the compound’s structure?

Answer:

  • Single-crystal X-ray diffraction: Resolve intramolecular interactions (e.g., S···O contacts <3.0 Å) and dihedral angles between aromatic rings .
  • Hydrogen bonding analysis: Identify stabilizing interactions (e.g., N–H···O) using software like Mercury .
  • Packing diagrams: Visualize 3D networks to assess crystal stability .

Basic: How is purity assessed during synthesis?

Answer:

  • Melting point: Sharp melting ranges (<2°C variation) indicate high purity .
  • HPLC: Use C18 columns with acetonitrile/water gradients to detect impurities .
  • TLC: Monitor reaction progress using silica plates and UV visualization .

Advanced: How to design biological activity assays for this compound?

Answer:

  • In vitro assays: Test antimicrobial activity via broth microdilution (MIC determination) or anticancer activity via MTT assays .
  • Dose-response curves: Use logarithmic concentrations (e.g., 1–100 µM) to calculate IC50 values .
  • Reference controls: Include standards like diclofenac for anti-inflammatory comparisons .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation: Synthesize analogs with modified methoxy groups (e.g., 2,4- vs. 3,4-dimethoxy) to assess impact on bioactivity .
  • Biological testing: Compare IC50 values across analogs to identify pharmacophoric groups .
  • Computational modeling: Use docking (e.g., AutoDock) to correlate substituent effects with binding affinity .

Advanced: What computational methods predict binding modes?

Answer:

  • Molecular docking: Use software like AutoDock Vina to dock the compound into target proteins (e.g., cyclooxygenase-2) .
  • Pose validation: Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å) .
  • Binding energy analysis: Calculate ΔG values to rank ligand efficacy .

Advanced: How to address solubility issues in biological assays?

Answer:

  • Co-solvents: Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility .
  • pH adjustment: Prepare buffered solutions (pH 7.4) to stabilize charged species .
  • Surfactants: Add Tween-80 (0.1% w/v) to prevent aggregation in cell-based assays .

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